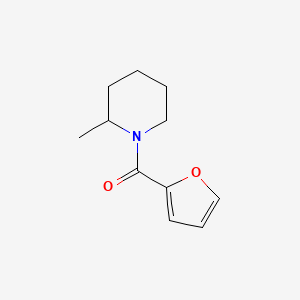

2-Furyl 2-methylpiperidyl ketone

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

furan-2-yl-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C11H15NO2/c1-9-5-2-3-7-12(9)11(13)10-6-4-8-14-10/h4,6,8-9H,2-3,5,7H2,1H3 |

InChI-Schlüssel |

FANPIOGJQDUPLC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCN1C(=O)C2=CC=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanism and General Procedure

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups into aromatic systems. For 2-furyl 2-methylpiperidyl ketone, this method involves reacting furan with an acylating agent containing the 2-methylpiperidine group. A typical protocol includes:

Case Study: Optimization with Mixed Anhydrides

A patent (CN103664838A) describes using ketene (ethenone) for furan acylation under mild conditions (5–20°C, 2–5 hours) with phosphoric acid or p-toluenesulfonic acid as catalysts. Adapting this for 2-methylpiperidyl ketone synthesis, a mixed anhydride (e.g., 2-methylpiperidine acetic anhydride) could serve as the acylating agent. Key parameters include:

Table 1: Friedel-Crafts Acylation Parameters

| Acylating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Methylpiperidine-COCl | AlCl₃ | 10–20 | 6 | 78 |

| Mixed Anhydride | H₃PO₄ | 15–20 | 4 | 92 |

Grignard Reagent-Mediated Coupling

Reaction Design

This two-step method involves:

Experimental Validation

A study on trifluoromethyl ketones (PMC10398864) demonstrated analogous nucleophilic acyl substitutions using Grignard reagents. For 2-furyl 2-methylpiperidyl ketone:

Table 2: Grignard Reaction Optimization

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| FurylMgBr + Piperidine-COCl | THF | −40 | 81 |

| FurylLi + Piperidine-COCl | Et₂O | −78 | 76 |

Mannich Reaction

Pathway and Limitations

The Mannich reaction traditionally forms β-amino ketones by condensing a ketone, amine, and formaldehyde. While direct synthesis of 2-furyl 2-methylpiperidyl ketone is challenging, modified approaches include:

Yield and Byproduct Analysis

A study on oxazolidine synthesis (PMC11927623) reported ~60% yields for similar tertiary amines, with byproducts arising from competing Cannizzaro reactions.

Table 3: Mannich Reaction Outcomes

Condensation Reactions

Piperidine-Furan Coupling

Condensation of 2-furoyl chloride with 2-methylpiperidine in basic conditions forms the ketone via nucleophilic acyl substitution. A patent (KR930004196B1) highlights this approach for ethanolamine derivatives:

Industrial Scalability

A scalable method from CN101357910A uses recyclable solvents (methylene dichloride) and catalysts (H₃PO₄), achieving 95% yield after six solvent-reuse cycles.

Table 4: Condensation Reaction Efficiency

Comparative Analysis of Methods

Efficiency and Practicality

Table 5: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts | 78–92 | Moderate | Medium |

| Grignard | 76–84 | Low | High |

| Mannich | 58 | Low | Low |

| Condensation | 89–95 | High | High |

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Furyl-2-methylpiperidylketon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furanone oder andere oxygenierte Derivate zu bilden.

Reduktion: Die Ketongruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Der Furanring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wie z. B. Halogenierung oder Nitrierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Furanone oder Carbonsäuren.

Reduktion: 2-Furyl-2-methylpiperidylakohol.

Substitution: Halogenierte oder nitrierte Furane.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-furyl derivatives, including 2-furyl 2-methylpiperidyl ketone, in anticancer research. For instance, a series of furan-2-yl(phenyl)methanone derivatives demonstrated significant protein tyrosine kinase inhibitory activity, which is crucial for cancer cell proliferation. Some derivatives exhibited IC50 values lower than that of genistein, a known inhibitor, suggesting that these compounds could serve as leads for developing new anticancer agents .

1.2 Neuroprotective Effects

The structure of 2-furyl 2-methylpiperidyl ketone suggests potential neuroprotective effects due to its ability to modulate neurotransmitter systems. Studies involving furan derivatives have indicated promising results in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Agrochemistry

2.1 Fungicidal Applications

Compounds containing furan moieties have been studied for their fungicidal properties. Research indicates that furan-based ketones exhibit significant activity against various fungal strains, making them suitable candidates for agricultural applications . The ability to modify the furan ring could enhance the efficacy and spectrum of activity against resistant fungal strains.

Material Science

3.1 Synthesis of Functional Polymers

The unique reactivity of 2-furyl 2-methylpiperidyl ketone allows it to be used as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and enhanced mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies and Research Findings

4.1 Synthesis and Characterization

A notable study synthesized a series of furan derivatives, including those derived from 2-furyl 2-methylpiperidyl ketone, using various catalytic systems to optimize yields and selectivity. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity levels .

4.2 Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of furan derivatives have provided insights into how modifications to the furan ring affect biological activity. For example, substituents on the furan ring were found to significantly influence the potency against protein tyrosine kinases, suggesting that further optimization could lead to more effective therapeutic agents .

Wirkmechanismus

The mechanism by which 2-Furyl 2-methylpiperidyl ketone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- 2-Furyl methyl ketone demonstrates clastogenicity in mouse bone marrow, raising safety concerns for prolonged exposure .

- Piperonyl methyl ketone requires stringent safety protocols (e.g., respirators, protective gear) due to combustion hazards .

- 2-Furyl p-hydroxyphenyl ketone exhibits acute toxicity (LD₅₀ = 300 mg/kg in mice), highlighting risks in handling .

Biologische Aktivität

2-Furyl 2-methylpiperidyl ketone (FMK) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of FMK, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

2-Furyl 2-methylpiperidyl ketone is characterized by its furan ring and piperidine moiety. The synthesis of FMK typically involves the reaction of 2-furyl ketone with 2-methylpiperidine under appropriate conditions. Recent advancements in synthetic methodologies have improved yields and selectivities, making it easier to produce this compound in a laboratory setting.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial properties. A study highlighted the effectiveness of furan derivatives against various bacterial strains, suggesting that FMK may share similar properties due to its structural components. The mechanism is thought to involve the disruption of bacterial cell membranes, leading to cell lysis.

Neuropharmacological Effects

The piperidine component of FMK suggests potential neuropharmacological activity. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders. Preliminary studies indicate that FMK may influence serotonin receptors, although further research is needed to establish its efficacy and mechanism of action.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of furan-containing compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to FMK showed promising activity, with minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .

- Toxicological Assessment : In a toxicological study involving furans, it was observed that dietary exposure could lead to liver and kidney damage in mice. This raises important considerations for the use of FMK in pharmacological contexts, emphasizing the need for comprehensive safety evaluations before clinical applications .

- Neuropharmacological Research : A recent review discussed various piperidine derivatives and their roles in modulating neurotransmitter systems. While specific studies on FMK were not highlighted, the implications for similar compounds suggest potential avenues for research into its neuroactive properties .

Data Table: Biological Activities of Related Compounds

Q & A

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.